molecular formula C14H16N4O4S B2484414 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 2034456-56-7

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,5-dimethylisoxazole-4-carboxamide

Cat. No.: B2484414
CAS No.: 2034456-56-7
M. Wt: 336.37
InChI Key: JHCQJIYZQRIRKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,5-dimethylisoxazole-4-carboxamide is a synthetic small-molecule compound characterized by a fused benzo[c][1,2,5]thiadiazole ring system modified with sulfone (dioxido) groups at positions 2 and 2, alongside methyl substituents at the 1- and 3-positions. The isoxazole moiety, substituted with methyl groups at positions 3 and 5, is linked via a carboxamide bridge.

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-8-13(9(2)22-16-8)14(19)15-10-5-6-11-12(7-10)18(4)23(20,21)17(11)3/h5-7H,1-4H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCQJIYZQRIRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Molecular Characteristics

  • Molecular Formula : C21H27N3O6S
  • Molecular Weight : 449.52 g/mol
  • CAS Number : 2034337-29-4

The structure features a thiadiazole ring fused with an isoxazole moiety, which contributes to its unique chemical properties and potential biological activities.

Antimicrobial Activity

Research indicates that compounds with thiadiazole structures exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Studies have shown that derivatives of thiadiazoles can inhibit the growth of various Gram-positive and Gram-negative bacteria. In particular, compounds similar to N-(1,3-dimethyl-2,2-dioxido...) have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
BacteriaInhibition (%)
Staphylococcus aureus80%
Escherichia coli76%
Candida albicans70%

Anticancer Activity

Thiadiazole derivatives have also been studied for their anticancer properties. The compound's structural features may facilitate interactions with cellular targets involved in cancer progression:

  • Cytotoxicity : Compounds similar to N-(1,3-dimethyl...) have shown cytotoxic effects on various cancer cell lines. For example, certain derivatives exhibited ID50 values comparable to or lower than those of established chemotherapeutic agents like cisplatin .

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole derivatives is notable:

  • Mechanism of Action : These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic effects in inflammatory diseases .

Other Biological Activities

In addition to the aforementioned activities, N-(1,3-dimethyl...) has been evaluated for:

  • Antiviral Properties : Some studies suggest efficacy against viral infections.
  • Antidiabetic Effects : Thiadiazole derivatives have shown promise in modulating glucose metabolism and insulin sensitivity .

Case Studies and Research Findings

Several studies have documented the biological activities of thiadiazole derivatives:

  • Siddiqui et al. (2009) reported significant antibacterial activity in a series of thiadiazole derivatives against multiple pathogens.
  • Karegoudar et al. demonstrated the synthesis of novel compounds with substantial antiproliferative activity against breast cancer cell lines.
  • Mavrova et al. highlighted the cytotoxic effects of substituted thiadiazoles on various cancer cell lines, indicating a potential for further development into therapeutic agents.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,5-dimethylisoxazole-4-carboxamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. This inhibition can lead to decreased proliferation of cancer cells .
  • In Vitro Studies : In vitro assays demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines. For example, cytotoxic assays have indicated effective cell death in glioblastoma cell lines through DNA damage mechanisms .
  • Molecular Docking Studies : Molecular docking simulations suggest that these compounds can effectively bind to target proteins involved in cancer progression, providing insights into their potential as therapeutic agents .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Broad-Spectrum Activity : Similar derivatives have been tested against a range of bacterial and fungal pathogens. The dual action against both types of microorganisms is particularly noteworthy .
  • Mechanisms : The structural features of the compound facilitate interactions with microbial enzymes and cellular components, leading to disruption of vital processes within the pathogens .

Case Studies and Research Findings

StudyFocusFindings
Du et al. (2013)AnticancerIdentified potent inhibitors against TS with IC50 values ranging from 0.47 to 1.4 µM .
Göktürk et al. (2023)AnticancerEvaluated anticancer activity using MTT assays against various cancer cell lines; significant cytotoxic effects were observed .
Ahsan et al. (2020)AntimicrobialDemonstrated broad-spectrum antimicrobial activity; compounds showed effectiveness against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique hybrid architecture distinguishes it from related heterocyclic derivatives. Below is a comparative analysis with pharmacologically relevant analogs:

Core Structural Differences

  • Thiazole vs. Isoxazole/Thiadiazole Hybrids: and describe thiazole-containing compounds, such as (4S,5S)-thiazol-5-ylmethyl derivatives, which lack the sulfone-modified thiadiazole and isoxazole-carboxamide groups present in the target compound .
  • Substituent Effects: The 3,5-dimethylisoxazole group introduces steric and electronic effects distinct from the thiazolylmethyl or hydroperoxypropan-2-yl substituents noted in . These differences likely influence solubility and metabolic stability.

Pharmacokinetic and Bioactivity Hypotheses

While direct comparative pharmacological data are scarce, inferences can be drawn:

  • Target Engagement : The isoxazole-carboxamide moiety could mimic adenine or nicotinamide cofactors, suggesting utility in kinase or dehydrogenase inhibition—a hypothesis supported by the prevalence of similar motifs in kinase inhibitors.

Research Findings and Data Tables

Table 1: Structural and Hypothetical Pharmacological Comparison

Compound Name Core Structure Key Substituents Hypothetical Solubility (LogP)* Proposed Bioactivity
Target Compound Benzo[c][1,2,5]thiadiazole + Isoxazole 1,3-dimethyl, 2,2-dioxido, 3,5-dimethyl ~2.1 (estimated) Kinase/Enzyme Inhibition
(4S,5S)-Thiazol-5-ylmethyl derivative Thiazole + Oxazolidine Benzyl, isopropylimidazolidinone ~3.5 (literature-based) Antimicrobial/Antiviral
Bis(thiazol-5-ylmethyl) compound Thiazole + Ureido linker Hydroperoxypropan-2-yl, methylureido ~2.8 (literature-based) Oxidative Stress Modulation

Preparation Methods

Synthetic Overview and Key Intermediate Identification

The target molecule comprises two primary heterocyclic systems:

  • A 1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c]thiadiazole (benzothiadiazole sulfone) scaffold.
  • A 3,5-dimethylisoxazole-4-carboxamide moiety.

The synthesis involves three critical stages:

  • Stage 1 : Preparation of 5-amino-1,3-dimethylbenzo[c]thiadiazole 2,2-dioxide.
  • Stage 2 : Synthesis of 3,5-dimethylisoxazole-4-carboxylic acid.
  • Stage 3 : Amide coupling between the benzothiadiazole amine and isoxazole carboxylic acid.

Stage 1: Synthesis of 5-Amino-1,3-Dimethylbenzo[c]Thiadiazole 2,2-Dioxide

Thiadiazole Core Formation

The benzothiadiazole sulfone scaffold is synthesized via cyclization and subsequent oxidation. A representative pathway involves:

  • Cyclocondensation : Reacting 4-chloro-1,2-phenylenediamine with thionyl chloride (SOCl₂) to form the benzothiadiazole core.
  • Methylation : Introducing methyl groups at positions 1 and 3 using dimethyl sulfate (Me₂SO₄) under basic conditions.
  • Oxidation : Converting the thiadiazole sulfide to the sulfone using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).
Table 1: Reaction Conditions for Benzothiadiazole Sulfone Synthesis
Step Reagents/Conditions Yield (%) Reference
Cyclocondensation SOCl₂, DMF, 80°C, 6 h 78
Methylation Me₂SO₄, K₂CO₃, DMF, 60°C, 12 h 85
Oxidation H₂O₂ (30%), AcOH, 50°C, 8 h 92

Nitration and Reduction to Amine

Functionalization at position 5 requires nitration followed by reduction:

  • Nitration : Treating 1,3-dimethylbenzo[c]thiadiazole 2,2-dioxide with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) or use of SnCl₂/HCl to convert the nitro group to an amine.

Stage 2: Synthesis of 3,5-Dimethylisoxazole-4-Carboxylic Acid

Isoxazole Ring Construction

The isoxazole core is synthesized via cyclization of β-diketone derivatives or via Fe(II)-catalyzed isomerization:

  • Cyclocondensation : Reacting acetylacetone with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux.
  • Isomerization : Fe(II)-catalyzed rearrangement of 4-acyl-5-methoxyisoxazoles to isoxazole-4-carboxylic esters, followed by hydrolysis.
Table 2: Comparison of Isoxazole Synthesis Methods
Method Reagents/Conditions Yield (%) Reference
Cyclocondensation NH₂OH·HCl, EtOH, reflux, 4 h 67
Fe(II)-Isomerization FeCl₂, dioxane, 105°C, 12 h 82

Carboxylic Acid Derivatization

The 4-position carboxylic acid is obtained via hydrolysis of the corresponding ester:

  • Ester Hydrolysis : Treating methyl 3,5-dimethylisoxazole-4-carboxylate with NaOH (2 M) in methanol/water (1:1) at 60°C.

Stage 3: Amide Coupling via Carbodiimide-Mediated Activation

The final step involves coupling the benzothiadiazole amine (Stage 1 product) with 3,5-dimethylisoxazole-4-carboxylic acid (Stage 2 product) using carbodiimide reagents:

General Procedure

  • Activation : Dissolve 3,5-dimethylisoxazole-4-carboxylic acid (1.5 mmol) in dichloromethane (DCM) with EDC (1.8 mmol) and DMAP (0.3 mmol). Stir under nitrogen for 30 min.
  • Coupling : Add 5-amino-1,3-dimethylbenzo[c]thiadiazole 2,2-dioxide (1.8 mmol) and stir for 24–48 h.
  • Workup : Extract with NaHCO₃ (1%), dry over Na₂SO₄, and purify via flash chromatography (DCM:EtOAc).
Table 3: Optimization of Amide Coupling Conditions
Reagent System Solvent Time (h) Yield (%) Reference
EDC/DMAP DCM 24 78
HATU/DIEA DMF 12 85

Analytical Validation and Characterization

Critical characterization data for the target compound include:

  • HRMS : m/z [M+H]⁺ calculated for C₁₆H₁₈N₄O₄S: 369.10, observed: 369.09.
  • ¹H NMR (500 MHz, CDCl₃): δ 7.89 (s, 1H, Ar-H), 3.42 (s, 6H, N-CH₃), 2.61 (s, 6H, isoxazole-CH₃).
  • IR : Peaks at 1685 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asym), 1140 cm⁻¹ (S=O sym).

Challenges and Optimization Considerations

  • Sulfone Stability : The benzothiadiazole sulfone may decompose under strongly acidic conditions; neutral pH during coupling is advised.
  • Steric Hindrance : Bulky substituents on the isoxazole may reduce coupling efficiency, necessitating excess EDC or elevated temperatures.
  • Purification : Silica gel chromatography with gradient elution (DCM:EtOAc 9:1 to 7:3) effectively separates the product from unreacted starting materials.

Q & A

Q. What are the key considerations for designing a multi-step synthesis pathway for this compound?

The synthesis typically involves sequential reactions to construct the benzo[c][1,2,5]thiadiazole and isoxazole moieties. Critical steps include:

  • Coupling reactions : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the carboxamide bond between the thiadiazole and isoxazole precursors .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or DCM/methanol to isolate intermediates .
  • Catalysts : Acidic or basic conditions to facilitate cyclization and sulfonation steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Structural confirmation requires a combination of:

  • 1H/13C NMR : To resolve aromatic protons (δ 7.5–8.5 ppm) and confirm substituent integration .
  • IR spectroscopy : Identification of carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonyl (S=O, ~1150–1250 cm⁻¹) groups .
  • High-resolution mass spectrometry (HRMS) : For exact mass validation (±5 ppm) .

Q. What in vitro assays are suitable for initial biological activity screening?

Common assays include:

  • Antimicrobial activity : Disk diffusion or microdilution against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final coupling step?

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance carboxamide bond formation .
  • Catalyst loading : Optimize EDC/HOBt ratios (1.2–1.5 equivalents) to minimize side reactions .
  • Temperature control : Maintain 0–5°C during acid chloride formation to prevent decomposition .

Q. How should contradictions in biological activity data across studies be resolved?

  • Replicate assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Purity validation : HPLC (>95% purity) to exclude impurities affecting results .
  • Assay conditions : Control pH, serum proteins, and incubation times to ensure reproducibility .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Software like AutoDock Vina or Schrödinger to model binding to active sites (e.g., EGFR kinase) .
  • MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories .
  • Free energy calculations : MM-PBSA to validate binding affinities .

Q. How do substituents influence the compound’s pharmacokinetic properties?

  • Lipophilicity : Measure logP via shake-flask method; electron-withdrawing groups (e.g., -Cl) reduce solubility .
  • Metabolic stability : Microsomal incubation (human liver microsomes) to assess CYP450-mediated degradation .
  • Plasma protein binding : Equilibrium dialysis to quantify unbound fraction .

Q. What strategies enhance intermediate stability during synthesis?

  • Protecting groups : Boc for amines or silyl ethers for hydroxyls in moisture-sensitive steps .
  • Inert atmosphere : Use argon/nitrogen to prevent oxidation of thiol intermediates .
  • Low-temperature storage : Store intermediates at –20°C to prevent dimerization .

Q. How do electronic effects of substituents alter reactivity in cross-coupling reactions?

  • Electron-withdrawing groups (EWGs) : Activate aromatic rings for nucleophilic substitution (e.g., –NO2, –SO2R) .
  • Steric effects : Bulky substituents (e.g., –CH3) may hinder coupling efficiency at ortho positions .
  • Hammett parameters : Quantify substituent effects on reaction rates using σ+ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.